Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate is a complex organic compound with a unique structure that includes a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves multiple steps. One common method includes the use of vanillin as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the naphthyridine core . The final step involves esterification to introduce the benzyl ester group .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy and cyano groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise as a non-steroidal antagonist of the mineralocorticoid receptor, which may be useful in the treatment of cardiovascular and renal disorders such as heart failure and diabetic nephropathy .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism by which Benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate exerts its effects involves binding to specific molecular targets. For example, as a mineralocorticoid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing the effects of aldosterone in the body . This can lead to decreased blood pressure and reduced risk of cardiovascular events.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl cyanide: This compound shares the methoxy and cyano functional groups but lacks the naphthyridine core.
2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione: This compound has a similar cyano and methoxy substitution pattern but features a different core structure.
Properties
Molecular Formula |
C26H23N3O4 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
benzyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-4,6-dihydro-1H-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C26H23N3O4/c1-15-13-28-25(30)23-22(19-10-9-18(12-27)11-20(19)32-3)21(16(2)29-24(15)23)26(31)33-14-17-7-5-4-6-8-17/h4-11,13,22,29H,14H2,1-3H3,(H,28,30) |
InChI Key |
FKGVTEUBQKTHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C2=C1NC(=C(C2C3=C(C=C(C=C3)C#N)OC)C(=O)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.